Scientific Field: This compound is used in the field of Organic Synthesis .
Summary of the Application: The 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and derivative motifs, including 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, are widely distributed with significant applications in many biologically active compounds . They are important synthetic intermediates in the field of organic synthesis .
Methods of Application or Experimental Procedures: An efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation has been developed . This method is particularly effective for challenging substrates, such as aryl substituted substrates with sterically hindered groups and alkyl substituted substrates . The gram-scale asymmetric hydrogenation proceeded well with 99% yield and 99% ee in the presence of 0.02 mol% (S/C = 5000) catalyst loading .
Results or Outcomes: The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% ee) .
It’s worth noting that this compound and its derivatives are widely distributed with significant applications in many biologically active compounds . These include the inhibitor of tumour necrosis factor-α converting enzyme (TACE), antidiabetics, and HIF-2a inhibitors . Other examples include benzothiophene scaffolds, such as 2,3-dihydroraloxifene as raloxifene’s analogue with selective estrogen receptor modulator activity and a potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound characterized by a fused benzothiophene structure with a bromine atom and a 1,1-dioxide functional group. Its molecular formula is C₈H₇BrO₂S, and it has a molecular weight of approximately 235.11 g/mol. The compound features a thiophene ring fused to a benzene ring, which contributes to its unique chemical properties and potential biological activities. It is often utilized in organic synthesis and medicinal chemistry due to its structural characteristics.
Several methods exist for synthesizing 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide:
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide finds applications in various fields:
Several compounds share structural similarities with 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. Here are some notable examples:
The uniqueness of 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide lies in its specific bromination and dioxo functionalization which may impart distinct chemical reactivity and biological properties compared to these similar compounds.
Irritant